molecular formula C13H15NO2 B2412074 1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone CAS No. 2320506-20-3

1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone

Cat. No.: B2412074
CAS No.: 2320506-20-3
M. Wt: 217.268
InChI Key: HNJRLVRTYRWAHA-UHFFFAOYSA-N
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Description

1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone is a heterocyclic compound that features an isoindoline core fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the oxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoindoline or oxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone involves its interaction with specific molecular targets. The isoindoline core can bind to various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydroisoindol-2-yl(oxolan-2-yl)methanone is unique due to the combination of the isoindoline and oxolane rings, which imparts distinct chemical reactivity and potential biological activities. This dual-ring structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-2,4-5,12H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRLVRTYRWAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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